N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide
Overview
Description
N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenyl ring and an iodo-substituted pyrazole ring, connected via an acetamide linkage
Preparation Methods
The synthesis of N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce the bromo group at the para position.
Iodination: The pyrazole ring is iodinated at the 4-position.
Acetamide Formation: The brominated phenyl and iodinated pyrazole intermediates are then coupled through an acetamide linkage using appropriate reagents and conditions, such as acetic anhydride and a base like pyridine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to changes in cellular processes.
Comparison with Similar Compounds
N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide can be compared with other similar compounds, such as:
N-(4-chloro-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide: Similar structure but with a chloro group instead of a bromo group.
N-(4-bromo-2-methylphenyl)-2-(4-chloro-1H-pyrazol-1-yl)acetamide: Similar structure but with a chloro group on the pyrazole ring instead of an iodo group.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-iodopyrazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrIN3O/c1-8-4-9(13)2-3-11(8)16-12(18)7-17-6-10(14)5-15-17/h2-6H,7H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMYUYYAGQBMJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C=C(C=N2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrIN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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